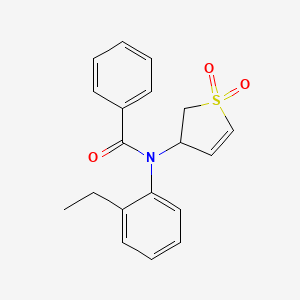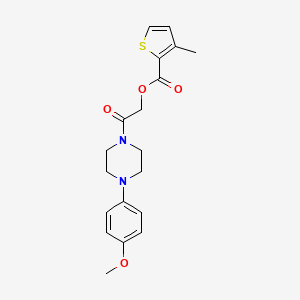![molecular formula C17H17N5O2S B2877216 N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903711-74-9](/img/structure/B2877216.png)
N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzo[d]thiazol-5-yl compounds . These compounds are known to be O-GlcNAcase (OGA) inhibitors and have been studied for the treatment of Alzheimer’s disease (AD), progressive supranuclear palsy (PSP), and other diseases/disorders involving tau-mediated neurodegeneration .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide is involved in the synthesis of various heterocyclic compounds with potential biological activities. One study describes the synthesis of novel compounds derived from this chemical, showing significant analgesic and anti-inflammatory activities. These compounds were found to inhibit COX-1 and COX-2 enzymes, suggesting their potential use in treating inflammation and pain (Abu‐Hashem et al., 2020).
Antifolate Thymidylate Synthase Inhibitors
This compound is also mentioned in the context of synthesizing quinazoline-based antifolates, which are investigated for their inhibitory effects on thymidylate synthase. These studies are crucial for understanding the potential use of these compounds in cancer treatments, as thymidylate synthase is a key target in cancer chemotherapy (Marsham et al., 1991).
Anti-Hyperglycemic Evaluation
Another area of research involves the evaluation of novel carboximidamides derived from cyanamides linked with the pyrimidine moiety, showing significant anti-hyperglycemic effects. This suggests its potential application in treating diabetes and related metabolic disorders (Moustafa et al., 2021).
Potential in Parkinson's Disease Imaging
There is also research on the synthesis of a PET agent for imaging the LRRK2 enzyme in Parkinson's disease. The reference standard used in this study, which includes a similar structure to N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide, highlights its potential application in neurodegenerative disease diagnostics (Wang et al., 2017).
Mecanismo De Acción
While the exact mechanism of action for “N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide” is not available, similar compounds have been studied as O-GlcNAcase (OGA) inhibitors. These inhibitors are recognized as a viable therapeutic approach to reduce the accumulation of hyperphosphorylated, pathological forms of tau, which is a key feature in diseases like Alzheimer’s .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-11-20-13-8-12(2-3-15(13)25-11)21-17(23)14-9-16(19-10-18-14)22-4-6-24-7-5-22/h2-3,8-10H,4-7H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXLKRWBMOEWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=NC=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2877139.png)



![ethyl 3-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2877145.png)
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione](/img/structure/B2877146.png)
![tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B2877147.png)

![4-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline](/img/structure/B2877149.png)
![2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide](/img/structure/B2877150.png)


